molecular formula C7H9BrN2O B8568537 3-Bromo-4-methoxyphenylhydrazine

3-Bromo-4-methoxyphenylhydrazine

Cat. No.: B8568537
M. Wt: 217.06 g/mol
InChI Key: POBRVGJRPSUDOA-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyphenylhydrazine is a brominated aromatic hydrazine derivative characterized by a methoxy (-OCH₃) group at the 4-position and a bromine atom at the 3-position on the phenyl ring. Brominated phenylhydrazines are typically utilized as intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to form stable complexes or act as ligands .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9BrN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3

InChI Key

POBRVGJRPSUDOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NN)Br

Origin of Product

United States

Comparison with Similar Compounds

(a) 4-Bromo-3-methylphenylhydrazine

  • Molecular Formula : C₇H₉BrN₂
  • Substituents : Bromine (3-position), methyl (4-position).
  • Key Differences : The methyl group is less electron-donating than methoxy, reducing resonance effects. This may lower reactivity in electrophilic substitutions compared to 3-bromo-4-methoxyphenylhydrazine .

(b) (3-Bromo-4-fluorobenzyl)hydrazine

  • Molecular Formula : C₇H₆BrFN₂
  • Substituents : Bromine (3-position), fluorine (4-position), benzyl group.

(c) 3-Bromo-4-methylbenzohydrazide

  • Molecular Formula : C₈H₉BrN₂O
  • Functional Group : Benzohydrazide (amide linkage).
  • Key Differences : The amide group enables hydrogen bonding, enhancing crystallinity and stability but reducing nucleophilicity compared to hydrazine derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications
This compound C₇H₇BrN₂O 229.05* -Br (3), -OCH₃ (4), -NHNH₂ Likely intermediate for metal complexes or pharmaceuticals
4-Bromophenylhydrazine hydrochloride C₆H₆BrN₂·HCl 219.49 -Br (4), -NHNH₂ (HCl salt) High water solubility due to salt form; used in synthesis
(2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide C₁₆H₁₅BrN₄O₂S 423.29 Thiosemicarbazone, -Br, -OCH₃ Chelates transition metals; antimicrobial applications

*Calculated based on standard atomic weights.

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